Journal Name:JBIC Journal of Biological Inorganic Chemistry
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Machine learning enhanced spectroscopic analysis: towards autonomous chemical mixture characterization for rapid process optimization†
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2021-12-23 , DOI: 10.1039/D1DD00027F
Autonomous chemical process development and optimization methods use algorithms to explore the operating parameter space based on feedback from experimentally determined exit stream compositions. Measuring the compositions of multicomponent streams is challenging, requiring multiple analytical techniques to differentiate between similar chemical components in the mixture and determine their concentration. Herein, we describe a universal analytical methodology based on multitarget regression machine learning (ML) models to rapidly determine chemical mixtures' compositions from Fourier transform infrared (FTIR) absorption spectra. Specifically, we used simulated FTIR spectra for up to 6 components in water and tested seven different ML algorithms to develop the methodology. All algorithms resulted in regression models with mean absolute errors (MAE) between 0–0.27 wt%. We validated the methodology with experimental data obtained on mixtures prepared using a network of programmable pumps in line with an FTIR transmission flow cell. ML models were trained using experimental data and evaluated for mixtures of up to 4-components with similar chemical structures, including alcohols (i.e., glycerol, isopropanol, and 1-butanol) and nitriles (i.e., acrylonitrile, adiponitrile, and propionitrile). Linear regression models predicted concentrations with coefficients of determination, R2, between 0.955 and 0.986, while artificial neural network models showed a slightly lower accuracy, with R2 between 0.854 and 0.977. These R2 correspond to MAEs of 0.28–0.52 wt% for mixtures with component concentrations between 4–10 wt%. Thus, we demonstrate that ML models can accurately determine the compositions of multicomponent mixtures of similar species, enhancing spectroscopic chemical quantification for use in autonomous, fast process development and optimization.
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-10-09 , DOI: 10.1039/D3DD90021E
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-10-09 , DOI: 10.1039/D3DD90023A
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Multi-constraint molecular generation using sparsely labelled training data for localized high-concentration electrolyte diluent screening†
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-08-15 , DOI: 10.1039/D3DD00064H
Recently, machine learning methods have been used to propose molecules with desired properties, which is especially useful for exploring large chemical spaces efficiently. However, these methods rely on fully labelled training data, and are not practical in situations where molecules with multiple property constraints are required. There is often insufficient training data for all those properties from publicly available databases, especially when ab initio simulation or experimental property data is also desired for training the conditional molecular generative model. In this work, we show how to modify a semi-supervised variational auto-encoder (SSVAE) model which only works with fully labelled and fully unlabelled molecular property training data into the ConGen model, which also works on training data that have sparsely populated labels. We evaluate ConGen's performance in generating molecules with multiple constraints when trained on a dataset combined from multiple publicly available molecule property databases, and demonstrate an example application of building the virtual chemical space for potential lithium-ion battery localized high-concentration electrolyte (LHCE) diluents.
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-08-08 , DOI: 10.1039/D3DD90019C
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Recent advances in the self-referencing embedded strings (SELFIES) library
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1039/D3DD00044C
String-based molecular representations play a crucial role in cheminformatics applications, and with the growing success of deep learning in chemistry, have been readily adopted into machine learning pipelines. However, traditional string-based representations such as SMILES are often prone to syntactic and semantic errors when produced by generative models. To address these problems, a novel representation, SELF-referencing embedded strings (SELFIES), was proposed that is inherently 100% robust, alongside an accompanying open-source implementation called selfies. Since then, we have generalized SELFIES to support a wider range of molecules and semantic constraints, and streamlined its underlying grammar. We have implemented this updated representation in subsequent versions of selfies, where we have also made major advances with respect to design, efficiency, and supported features. Hence, we present the current status of selfies (version 2.1.1) in this manuscript. Our library, selfies, is available at GitHub (https://github.com/aspuru-guzik-group/selfies).
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Go with the flow: deep learning methods for autonomous viscosity estimations†
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-09-04 , DOI: 10.1039/D3DD00109A
Closed-loop experiments can accelerate material discovery by automating both experimental manipulations and decisions that have traditionally been made by researchers. Fast and non-invasive measurements are particularly attractive for closed-loop strategies. Viscosity is a physical property for fluids that is important in many applications. It is fundamental in application areas such as coatings; also, even if viscosity is not the key property of interest, it can impact our ability to do closed-loop experimentation. For example, unexpected increases in viscosity can cause liquid-handling robots to fail. Traditional viscosity measurements are manual, invasive, and slow. Here we use convolutional neural networks (CNNs) as an alternative to traditional viscometry by non-invasively extracting the spatiotemporal features of fluid motion under flow. To do this, we built a workflow using a dual-armed collaborative robot that collects video data of fluid motion autonomously. This dataset was then used to train a 3-dimensional convolutional neural network (3D-CNN) for viscosity estimation, either by classification or by regression. We also used these models to identify unknown laboratory solvents, again based on differences in fluid motion. The 3D-CNN model performance was compared with the performance of a panel of human participants for the same classification tasks. Our models strongly outperformed human classification in both cases. For example, even with training on fewer than 50 videos for each liquid, the 3D-CNN model gave an average accuracy of 88% for predicting the identity of five different laboratory solvents, compared to an average accuracy of 32% for human observation. For comparison, random category selection would give an average accuracy of 20%. Our method offers an alternative to traditional viscosity measurements for autonomous chemistry workflows that might be used both for process control (e.g., choosing not to pipette liquids that are too viscous) or for materials discovery (e.g., identifying new polymerization catalysts on the basis of viscosification).
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The materials experiment knowledge graph†
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1039/D3DD00067B
Materials knowledge is inherently hierarchical. While high-level descriptors such as composition and structure are valuable for contextualizing materials data, the data must ultimately be considered in the context of its low-level acquisition details. Graph databases offer an opportunity to represent hierarchical relationships among data, organizing semantic relationships into a knowledge graph. Herein, we establish a knowledge graph of materials experiments whose construction encodes the complete provenance of each material sample and its associated experimental data and metadata. Additional relationships among materials and experiments further encode knowledge and facilitate data exploration. We illustrate the Materials Experiment Knowledge Graph (MekG) using several use cases, demonstrating the value of modern graph databases for the enterprise of data-driven materials science.
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Using GPT-4 in parameter selection of polymer informatics: improving predictive accuracy amidst data scarcity and ‘Ugly Duckling’ dilemma†
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-09-12 , DOI: 10.1039/D3DD00138E
Materials informatics and cheminformatics struggle with data scarcity, hindering the extraction of significant relationships between structures and properties. The “Ugly Duckling” theorem, suggesting the difficulty of data processing without assumptions or prior knowledge, exacerbates this problem. Current methodologies don't entirely bypass this theorem and may lead to decreased accuracy with unfamiliar data. We propose using OpenAI generative pretrained transformer 4 (GPT-4) language model for explanatory variable selection, leveraging its extensive knowledge and logical reasoning capabilities to embed domain knowledge in tasks predicting structure–property correlations, such as the refractive index of polymers. This can partially alleviate challenges posed by the “Ugly Duckling” theorem and limited data availability.
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Density functional theory and machine learning for electrochemical square-scheme prediction: an application to quinone-type molecules relevant to redox flow batteries†
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-09-12 , DOI: 10.1039/D3DD00091E
Proton–electron transfer (PET) reactions are rather common in chemistry and crucial in energy storage applications. How electrons and protons are involved or which mechanism dominates is strongly molecule and pH dependent. Quantum chemical methods can be used to assess redox potential (Ered.) and acidity constant (pKa) values but the computations are rather time consuming. In this work, supervised machine learning (ML) models are used to predict PET reactions and analyze molecular space. The data for ML have been created by density functional theory (DFT) calculations. Random forest regression models are trained and tested on a dataset that we created. The dataset contains more than 8200 quinone-type organic molecules that each underwent two proton and two electron transfer reactions. Both structural and chemical descriptors are used. The HOMO of the reactant and LUMO of the product participating in the oxidation reaction appeared to be strongly associated with Ered.. Trained models using a SMILES-based structural descriptor can efficiently predict the pKa and Ered. with a mean absolute error of less than 1 and 66 mV, respectively. Good prediction accuracy of R2 > 0.76 and >0.90 was also obtained on the external test set for Ered. and pKa, respectively. This hybrid DFT-ML study can be applied to speed up the screening of quinone-type molecules for energy storage and other applications.
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